Ac-YVAD-AFC: A Technical Guide to its Caspase Substrate Specificity
Ac-YVAD-AFC: A Technical Guide to its Caspase Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amino-4-trifluoromethylcoumarin (Ac-YVAD-AFC). It details its specificity for various caspases, presents available kinetic data, outlines experimental protocols for its use, and illustrates its role in the context of the caspase-1 signaling pathway.
Introduction
Ac-YVAD-AFC is a synthetic tetrapeptide substrate that is widely utilized in apoptosis and inflammation research to measure the activity of specific caspases. Caspases, a family of cysteine-aspartic proteases, are critical mediators of programmed cell death (apoptosis) and inflammation. The sequence YVAD (tyrosine-valine-alanine-aspartate) mimics the cleavage site in pro-interleukin-1β (pro-IL-1β), the primary substrate of caspase-1. Upon cleavage by a caspase, the fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) group is released, resulting in a quantifiable increase in fluorescence, allowing for the sensitive detection of enzyme activity.
Substrate Specificity and Data Presentation
| Caspase | Preferred Substrate Sequence | Cleavage of Ac-YVAD-AFC | kcat/Km (M⁻¹s⁻¹) | Km (µM) | kcat (s⁻¹) |
| Caspase-1 | YVAD | Yes (Primary Target) | Data not available | ||
| Caspase-3 | DEVD | Minimal | Data not available | ||
| Caspase-4 | (W/L)EHD | Yes | Data not available | ||
| Caspase-5 | (W/L)EHD | Yes | Data not available |
Note: The lack of standardized, publicly available kinetic data for Ac-YVAD-AFC across a wide range of caspases highlights a gap in the literature. Researchers are encouraged to perform their own kinetic analyses for the specific caspases under investigation in their experimental systems.
Experimental Protocols
The following are detailed methodologies for performing a caspase activity assay using Ac-YVAD-AFC. These protocols are generalized and may require optimization for specific cell types or experimental conditions.
Preparation of Reagents
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Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol. Store at 4°C.
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Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 10% glycerol. Store at 4°C.
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Ac-YVAD-AFC Stock Solution: Dissolve Ac-YVAD-AFC in DMSO to a final concentration of 10 mM. Store in light-protected aliquots at -20°C.
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AFC Standard: Prepare a stock solution of 7-amino-4-trifluoromethylcoumarin in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the amount of cleaved substrate.
Cell Lysis
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Induce apoptosis or inflammation in your cell line of interest using an appropriate stimulus. Include a non-induced control group.
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Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
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Wash the cell pellet once with ice-cold PBS.
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Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of 1-5 x 10⁶ cells/100 µL.
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Incubate the cell lysate on ice for 15-30 minutes, with vortexing every 10 minutes.
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
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Carefully collect the supernatant, which contains the cytosolic extract with active caspases. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
Caspase Activity Assay
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In a 96-well black, flat-bottom microplate, add 50 µg of protein lysate to each well. Adjust the volume to 50 µL with Assay Buffer.
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Prepare a blank well containing 50 µL of Assay Buffer without any cell lysate.
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Prepare the AFC standard curve in separate wells by making serial dilutions of the AFC stock solution in Assay Buffer.
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Dilute the Ac-YVAD-AFC stock solution in Assay Buffer to a final working concentration of 50 µM.
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Initiate the reaction by adding 50 µL of the 50 µM Ac-YVAD-AFC working solution to each well, bringing the final volume to 100 µL. The final substrate concentration will be 25 µM.
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Immediately place the microplate in a fluorescence plate reader pre-warmed to 37°C.
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Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1] Take readings every 5-10 minutes for 1-2 hours.
Data Analysis
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Subtract the fluorescence values of the blank from all experimental readings.
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Plot the fluorescence intensity (RFU) against time for each sample. The slope of the linear portion of the curve represents the reaction rate.
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Generate a standard curve by plotting the fluorescence intensity of the AFC standards against their known concentrations.
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Convert the reaction rates (RFU/min) to pmol of AFC released per minute using the standard curve.
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Express the caspase activity as pmol AFC/min/mg of protein.
Signaling Pathway Visualization
Ac-YVAD-AFC is a key tool for studying the activity of caspase-1, a central enzyme in the inflammasome signaling pathway. The following diagram illustrates the canonical activation of caspase-1.
